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Compound of Interest

Compound Name: Antituberculosis agent-8

Cat. No.: B12403321

An In-Depth Technical Guide on Antituberculosis
Agent-8 (Compound 9i)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and
development of novel therapeutic agents. This technical guide provides a comprehensive
overview of a promising antitubercular candidate, designated as Antituberculosis agent-8,
also referred to as Compound 9i. This document details its chemical structure, physicochemical
properties, and known biological activities. Furthermore, it outlines the experimental
methodologies for its synthesis and evaluation, based on established protocols for analogous
compounds. While a definitive primary research article for this specific compound remains to be
identified, this guide consolidates available data and provides a framework for its further
investigation.

Chemical Structure and Properties

Antituberculosis agent-8 (Compound 9i) is chemically identified as 2-(5-((4-
chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)phenol. Its structure is characterized by a central
1,3,4-thiadiazole ring, substituted with a phenol group at the 2-position and a 4-chloro-
substituted phenylamino group at the 5-position.
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Chemical Structure:

l=.Chemical structure of 2-(5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)phenol

(Image Source: MedChemExpress)

Table 1: Physicochemical Properties of Antituberculosis Agent-8 (Compound 9i)

Property Value Source
Molecular Formula C14H10CIN3OS PubChem
Molecular Weight 303.77 g/mol PubChem
Not explicitly found for this
specific compound. Precursor
CAS Number 2-(5-amino-1,3,4-thiadiazol-2- N/A
yl)phenol has CAS 85003-78-
7.[1]
Likely a solid, based on related
Appearance Inferred
compounds.
Expected to be soluble in
Solubility organic solvents like DMSO Inferred

and DMF.

Biological Activity

Compound 9i has demonstrated notable in vitro activity against Mycobacterium tuberculosis.

The primary reported activity is its minimum inhibitory concentration (MIC) against the H37Rv

strain.

Table 2: In Vitro Antitubercular and Antifungal Activity of Compound 9i
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Organism Strain Activity Value

Mycobacterium

berculosis H37Rv MIC 3.53 uM (1.6 pg/mL)
Aspergillus niger N/A MIC 62.50 uM

Candida albicans N/A MIC 125 uM
Staphylococcus albus N/A MIC 250 uM

Bacillus subtilis N/A MIC 250 uM

Data sourced from MedChemExpress, which states they have not independently confirmed
these values.

The antitubercular activity of related 1,3,4-thiadiazole derivatives has been extensively studied,
with many compounds showing promising inhibition of M. tuberculosis.[2][3][4] The presence of
a halogenated phenyl ring is often associated with enhanced antimicrobial activity.[2]

Experimental Protocols

While the specific experimental details for Compound 9i are not available in the public domain,
the following protocols are based on established methodologies for the synthesis and
evaluation of similar 2,5-disubstituted-1,3,4-thiadiazole derivatives.

Synthesis of 2-(5-((4-chlorophenyl)amino)-1,3,4-
thiadiazol-2-yl)phenol (Compound 9i)

The synthesis of Compound 9i can be logically approached through a multi-step process,
starting from readily available precursors. A plausible synthetic route is outlined below, based
on the work of Mahendrasinh M. Raj et al. on the synthesis of the precursor 2-(5-amino-1,3,4-
thiadiazol-2-yl)phenol.

Step 1: Synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol

» A mixture of 2-hydroxybenzoic acid and thiosemicarbazide is refluxed in the presence of a
suitable dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.
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e The reaction mixture is then cooled and neutralized, leading to the precipitation of the crude
product.

e The crude product is purified by recrystallization from a suitable solvent like ethanol to yield
2-(5-amino-1,3,4-thiadiazol-2-yl)phenol.

Step 2: Synthesis of 2-(5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)phenol

e The synthesized 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol is then reacted with 1-chloro-4-
isothiocyanatobenzene in a suitable solvent, such as dimethylformamide (DMF) or ethanol.

e The reaction is typically carried out at an elevated temperature to facilitate the formation of
the thiourea linkage, followed by cyclization to the 2,5-disubstituted-1,3,4-thiadiazole.

e The final product is isolated by precipitation and purified by recrystallization.

Step 1: Synthesis of Precursor

Thiosemicarbazide

2-Hydroxybenzoic acid

Reflux with Dehydrating Agent

2-(5-amino-1,3,4-thiadiazol-2-yl)phenol

Step 2: Synthesis of Compound 9i

1-chloro-4-isothiocyanatobenzene Reaction in Solvent Antituberculosis agent-8 (Compound 9i)

Click to download full resolution via product page

Caption: Plausible synthetic workflow for Antituberculosis agent-8.

In Vitro Antitubercular Activity Assay (Microplate Alamar
Blue Assay - MABA)
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This method is a common and reliable technique for determining the MIC of compounds
against M. tuberculosis.

Preparation of Mycobacterial Inoculum:M. tuberculosis H37Rv is grown in Middlebrook 7H9
broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The
culture is incubated at 37°C until it reaches the mid-log phase. The turbidity is adjusted to a
McFarland standard of 1.0, and then diluted to the final inoculum size.

Compound Preparation: A stock solution of Compound 9i is prepared in dimethyl sulfoxide
(DMSO). Serial two-fold dilutions are made in Middlebrook 7H9 broth in a 96-well microplate.

Inoculation and Incubation: The diluted mycobacterial suspension is added to each well
containing the compound dilutions. The plates are sealed and incubated at 37°C for 5-7
days.

Addition of Alamar Blue: After the incubation period, a freshly prepared solution of Alamar
Blue and Tween 80 is added to each well.

Reading and MIC Determination: The plates are re-incubated for 24 hours. A color change
from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration
of the compound that prevents this color change.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of Compound 9i against a mammalian cell line (e.g., Vero cells or HepG2 cells)
can be assessed using the MTT assay.

o Cell Culture: The selected cell line is cultured in a suitable medium (e.g., DMEM)
supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C
with 5% COs-.

o Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to
adhere overnight.

o Compound Treatment: The cells are treated with various concentrations of Compound 9i
(prepared in the culture medium from a DMSO stock) and incubated for 48-72 hours.
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MTT Addition: After the treatment period, the medium is replaced with fresh medium
containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated
for a few hours.

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent
(e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)
using a microplate reader.

ICso Determination: The half-maximal inhibitory concentration (ICso) is calculated from the
dose-response curve.
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Synthesis and Characterization

Synthesis of Compound 9i

Purification

Structural Characterization (NMR, MS, etc.)

In Vitro Evaluation

Antitubercular Activity (MABA)

Cytotoxicity Assay (MTT)

Data Analysis

MIC Determination IC50 Calculation

Antituberculosis agent-8 (Compound 9i)

Mycobacterial Cell Death
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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